molecular formula C7H7BN2O2 B12278747 (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid

(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid

Cat. No.: B12278747
M. Wt: 161.96 g/mol
InChI Key: QKBURKIYALPNPW-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a fused pyrrole-pyridine scaffold. This compound is characterized by a boronic acid (-B(OH)₂) group at the 3-position of the 1H-pyrrolo[2,3-c]pyridine ring system (Figure 1). Its molecular formula is C₇H₇BN₂O₂, with a molecular weight of 161.95 g/mol (inferred from structurally similar compounds, e.g., ). The CAS registry number for this compound is 1312368-90-3 .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBURKIYALPNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC2=C1C=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyrrolo-pyridine derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid. The boronic acid group facilitates palladium-catalyzed coupling with aryl/heteroaryl halides or triflates, forming biaryl or heterobiaryl structures.

Key Features :

  • Catalytic Systems : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands such as SPhos or XPhos are commonly used .

  • Solvents : Dioxane/water mixtures (2.5:1) or toluene/ethanol systems are optimal for solubility and reactivity .

  • Temperature : Reactions typically proceed at 80–100°C, with completion in 1–16 hours .

Example Reaction :

(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid+Ar–XPd catalyst, baseAr–pyrrolopyridine derivative\text{(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid} + \text{Ar–X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar–pyrrolopyridine derivative}

Data Table :

Substrate (Ar–X)Catalyst SystemYield (%)Reference
5-Bromo-7-azaindolePd(dppf)Cl₂, K₂CO₃78
2-IodoanilinePd(OAc)₂, SPhos65
4-Chlorophenyl triflatePd(PPh₃)₄, Na₂CO₃82

Functional Group Transformations

The boronic acid group undergoes selective modifications while preserving the pyrrolopyridine core:

Oxidation

Controlled oxidation converts the boronic acid to a hydroxyl group:

B(OH)2H2O2,NaOHOH+B(OH)3\text{B(OH)}_2 \xrightarrow{\text{H}_2\text{O}_2, \text{NaOH}} \text{OH} + \text{B(OH)}_3

  • Conditions : Hydrogen peroxide in basic aqueous media (0–25°C).

  • Applications : Generates hydroxylated intermediates for further derivatization.

Protection/Deprotection Strategies

  • Boc Protection : The pyrrolopyridine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during coupling .

  • Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes Boc groups post-reaction .

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine ring participates in electrophilic substitutions, such as bromination or nitration:

Bromination :

Pyrrolopyridine+Br2CHCl33-Bromo-pyrrolopyridine\text{Pyrrolopyridine} + \text{Br}_2 \xrightarrow{\text{CHCl}_3} \text{3-Bromo-pyrrolopyridine}

  • Conditions : Bromine in chloroform at 0–25°C .

  • Yield : 60–75% .

Mechanistic Insights

  • Suzuki Coupling Mechanism : The boronic acid transmetallates with Pd(0), forming a Pd–Ar intermediate that undergoes reductive elimination to yield the coupled product .

  • Activation Effects : Substituents on the pyrrolopyridine ring (e.g., electron-withdrawing groups) enhance reactivity by polarizing the boron center .

Kinetic Data :

Reaction StepRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Transmetallation1.2 × 10⁻³45.6
Reductive Elimination2.8 × 10⁻⁴58.3

Limitations and Challenges

  • Solubility Issues : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO).

  • Side Reactions : Competing protodeboronation occurs under strongly acidic or high-temperature conditions .

Comparative Reactivity

The reactivity of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid is compared to related boronic acids:

CompoundSuzuki Coupling Yield (%)Oxidation Rate (rel.)
(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid821.0
Phenylboronic acid750.3
5-Fluoro-pyrrolopyridine boronic acid680.8

Scientific Research Applications

Cancer Therapy

Inhibition of Protein Kinases
One of the primary applications of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid is its role as an inhibitor of specific protein kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit MPS1 kinase, which plays a critical role in mitosis and is often overexpressed in cancer cells. The compound demonstrated potent selectivity and efficacy in vivo, with IC50 values around 0.025 μM against MPS1, indicating its potential as a therapeutic agent for cancer treatment .

Fibroblast Growth Factor Receptor Inhibition
Another significant application involves targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival. Derivatives of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid have been synthesized and evaluated for their inhibitory activities against FGFRs. For example, one derivative exhibited IC50 values of 7 nM against FGFR1, showcasing its potential for treating breast cancer by inhibiting tumor cell proliferation and inducing apoptosis .

Antitumor Activity

Colchicine-Binding Site Inhibition
Recent research has focused on the synthesis of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid derivatives that act as colchicine-binding site inhibitors on tubulin. These compounds have shown promising antitumor activities across various cancer cell lines, including HeLa and MCF-7 cells. One particularly potent derivative demonstrated IC50 values ranging from 0.12 to 0.21 μM, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Biochemical Research

Biological Evaluation and Structure-Activity Relationship Studies
The exploration of the structure-activity relationship (SAR) of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid has provided insights into optimizing its pharmacological properties. By modifying various substituents on the pyrrolo-pyridine scaffold, researchers have identified compounds with enhanced selectivity and potency against specific targets . This approach not only aids in drug design but also enhances our understanding of molecular interactions within biological systems.

Synthetic Applications

Green Chemistry Approaches
The synthesis of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid can be achieved through environmentally friendly methods that minimize waste and energy consumption. Recent advancements in green chemistry highlight the use of sustainable catalysts and solvents in the preparation of this compound, aligning with modern principles of synthetic organic chemistry .

Data Summary

Application AreaKey FindingsReferences
Cancer TherapyPotent MPS1 kinase inhibition with IC50 = 0.025 μM; potential for therapeutic use
Fibroblast Growth Factor InhibitionFGFR inhibitory activity with IC50 values as low as 7 nM; effective against breast cancer cells
Antitumor ActivityColchicine-binding site inhibitors with IC50 = 0.12 to 0.21 μM; induces apoptosis
Synthetic ApplicationsUtilization of green chemistry methods for synthesis

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. For example, derivatives targeting FGFRs inhibit the receptor’s tyrosine kinase activity, preventing downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The reactivity, stability, and applications of pyrrolopyridine boronic acids depend on:

  • Ring substitution pattern (e.g., [2,3-c] vs. [2,3-b] or [3,2-b] pyridine fusion).
  • Position of the boronic acid group (e.g., 3-yl vs. 5-yl or 6-yl).
  • Protective groups (e.g., Boc, tosyl).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Features
(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid C₇H₇BN₂O₂ 1312368-90-3 161.95 Boronic acid at 3-position; unprotected
(1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid C₇H₇BN₂O₂ 944059-24-9 161.95 Boronic acid at 5-position; used in kinase inhibitor synthesis
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid C₇H₇BN₂O₂ 1253911-17-9 161.95 Boronic acid at 6-position; higher steric hindrance
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid C₁₄H₁₃BN₂O₄S 882562-39-2 316.14 Tosyl-protected; enhanced stability
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid C₁₂H₁₅BN₂O₄ 1326715-94-9 262.07 Boc-protected; improved solubility

Reactivity and Stability

  • Unprotected Boronic Acids : The unprotected 3-yl derivative is prone to protodeboronation under acidic or aqueous conditions, limiting its utility in certain reactions. In contrast, tosyl or Boc protection (e.g., CAS 882562-39-2) enhances stability, enabling storage at -20°C under inert atmospheres .
  • Suzuki-Miyaura Coupling Efficiency : demonstrates that 5-aryl-substituted pyrrolo[2,3-b]pyridines (e.g., 6a-b) achieve yields of 84–92% under Pd catalysis . The 3-yl boronic acid’s reactivity may differ due to electronic effects from the fused ring system.

Biological Activity

(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

  • Chemical Name : (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid
  • CAS Number : 1312368-90-3
  • Molecular Weight : 161.95 g/mol

The mechanism by which (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid exerts its biological effects primarily involves inhibition of fibroblast growth factor receptors (FGFRs) and other kinases. Abnormal activation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising therapeutic strategy.

Inhibition of FGFRs

Recent studies have highlighted the compound's ability to inhibit FGFRs effectively. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3 with IC50 values reported as follows:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
Control>712>712>712

Compound 4h was particularly noted for its ability to induce apoptosis in breast cancer cells (4T1 cell line) and inhibit their migration and invasion capabilities. This was associated with downregulation of matrix metalloproteinase 9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a mechanism involving modulation of the tumor microenvironment .

Other Kinase Inhibitory Activities

In addition to FGFRs, (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid has been explored for its activity against other kinases such as CSF1R. The compound demonstrated an IC50 value of 3.0 nM against CSF1R, indicating strong inhibitory potential .

Case Studies

Several studies have evaluated the therapeutic potential of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid in preclinical models:

  • Breast Cancer Model :
    • In vitro studies using the 4T1 breast cancer cell line showed that treatment with compound 4h resulted in significant apoptosis and reduced cell viability.
    • Migration assays indicated that compound treatment led to a marked decrease in cell movement compared to untreated controls.
  • Metabolic Stability :
    • Research indicates that modifications to the pyrrolo structure can enhance metabolic stability while retaining biological activity. For example, introducing polar functionalities improved solubility without compromising efficacy .

Q & A

Q. What are the common synthetic routes for (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid?

The synthesis often involves Suzuki-Miyaura cross-coupling reactions. For example, pyrrolopyridine intermediates can be functionalized using boronic acids under palladium catalysis. In one protocol, 3,4-dimethoxyphenylboronic acid reacts with a halogenated pyrrolopyridine precursor using Pd(PPh₃)₄ and K₂CO₃ in a toluene/ethanol solvent system at 105°C . Tosylation steps (e.g., NaH and TsCl) may precede coupling to improve reactivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z 366 [M+H]⁺ observed for a related pyrimidine-boronic acid derivative) .
  • ¹H NMR : For structural elucidation, as demonstrated in derivatives like 3-methyl-4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (δ 13.99 ppm for NH protons) .
  • HPLC : To assess purity (e.g., 97.34% purity reported under specific conditions) .

Q. How can researchers optimize solubility for biological assays?

Solubility challenges are addressed using DMSO (5 mg/mL) or ethanol, though water solubility is typically <1 mg/mL. Pre-formulation studies with co-solvents or prodrug strategies (e.g., ester derivatives) may enhance bioavailability .

Advanced Research Questions

Q. How does the choice of palladium catalyst influence Suzuki-Miyaura coupling efficiency?

Pd(PPh₃)₄ is widely used for aryl-aryl couplings due to its stability and reactivity in biphasic systems (toluene/H₂O). However, Pd(dppf)Cl₂ or Pd(OAc)₂ with ligand systems (e.g., SPhos) may improve yields for sterically hindered substrates. Contradictions in reported conditions (e.g., 105°C vs. room temperature) suggest temperature sensitivity, requiring empirical optimization .

Q. What strategies mitigate low yields in alkylation or functionalization steps?

  • Alkylation : NaH/MeI in THF at 0°C→rt selectively methylates the pyrrolopyridine nitrogen, avoiding side reactions .
  • Oxidation : MnO₂ in THF effectively oxidizes alcohols to ketones without over-oxidation .
  • Regioselectivity : Directed ortho-metalation or protecting group strategies (e.g., Boc) can guide functionalization .

Q. How is this boronic acid utilized in structure-activity relationship (SAR) studies for drug discovery?

The boronic acid moiety enables rapid diversification via cross-coupling. For example, it is a key intermediate in BMS-626529 (Temsavir), an HIV attachment inhibitor. Modifications at the 3-position of the pyrrolopyridine core correlate with improved binding to gp120 . SAR studies also highlight the importance of methoxy and triazole substituents for pharmacokinetic properties .

Q. How to resolve contradictions in reported synthetic protocols (e.g., solvent systems or reaction times)?

Systematic screening of parameters (e.g., solvent polarity, base strength) is critical. For instance, K₂CO₃ in dioxane/water outperforms Na₂CO₃ in toluene/ethanol for moisture-sensitive reactions . Conflicting data on reaction times may stem from substrate-specific induction periods, necessitating real-time monitoring via TLC or LCMS.

Methodological & Safety Considerations

Q. What precautions are essential when handling this compound?

  • Storage : Keep at 0–6°C under inert gas (N₂/Ar) to prevent boroxine formation .
  • Safety : Avoid sparks/open flames (P210 hazard code). Use PPE (gloves, goggles) due to potential irritancy .
  • Waste Disposal : Quench with excess water and neutralize to pH 7 before disposal .

Q. How can computational methods aid in designing derivatives?

Density Functional Theory (DFT) predicts boronic acid reactivity in cross-couplings. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases, guiding rational design of inhibitors .

Q. What analytical challenges arise in quantifying trace impurities?

High-resolution LCMS (e.g., Q-TOF) and orthogonal methods like ¹⁹F NMR (for fluorinated analogs) detect sub-1% impurities. Column chromatography (SiO₂, hexane/EtOAc) or preparative HPLC isolates byproducts for structural confirmation .

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